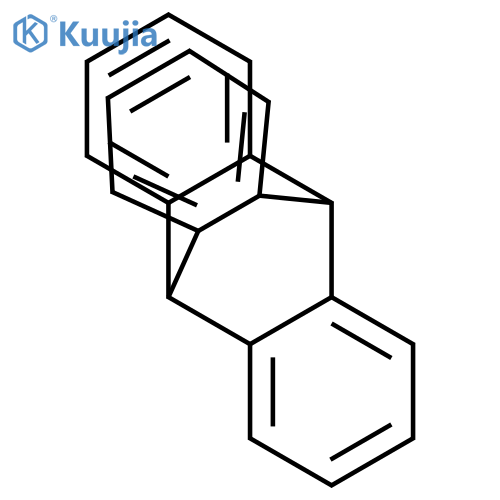Cas no 477-75-8 (Tryptycene)

Tryptycene structure
商品名:Tryptycene
Tryptycene 化学的及び物理的性質
名前と識別子
-
- 9,10[1',2']-Benzenoanthracene,9,10-dihydro-
- Triptycene
- Triptycene Solution
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene
- 9,10-dihydro-9,10-o-benzenoanthracene
- 9,10-Dihydro-o-benzeno-anthracen
- 9,10-o-Benzeno-9,10-dihydroanthracene
- Tryptycene
- RCL S60268
- TRIPTYCENE;Triptycene
- CL32869MEP
- Tribenzobicyclo[2.2.2]octatriene
- Tribenzobicyclo(2.2.2)octatriene
- Tripycene
- Triptycene, 98%
- NGDCLPXRKSWRPY-UHFFFAOYSA-N
- Anthracene, 9,10-dihydro-9,10-O-benzeno-
- FT-0688191
- 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
- NSC 122926
- CS-W018422
- 477-75-8
- pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
- DTXSID6060058
- CHEBI:188520
- 9,10-o-Benzenoanthracene, 9,10-dihydro-
- TRIPTYCENE [MI]
- Q411264
- 52776-05-3
- SY049545
- A846973
- 9,10-o-Benzenoanthracene, 9,10-dihydro-;9,10-dihydro-9,10-[1,2]benzenoanthracene
- AS-17890
- SY252774
- MFCD00003813
- 9,2']-Benzenoanthracene, 9,10-dihydro-
- AMY15439
- NSC122926
- NSC-122926
- YSWG054
- AKOS004901795
- Boc-D-Asparticacida-benzylester
- NS00031725
- UNII-CL32869MEP
- 9,10(1',2')-Benzenoanthracene, 9,10-dihydro-
- T2807
- EINECS 207-519-3
- AH-357/31481008
- 9,10-DIHYDRO-9,10-(1,2)-BENZENOANTHRACENE
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene
- F14824
- 9,10oBenzeno9,10dihydroanthracene
- 9,10Dihydro9,10benzenoanthracene
- STL556834
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene (non-preferred name)
- 9,10oBenzenoanthracene, 9,10dihydro (8CI)
- BBL103025
- DTXCID6040581
- 9,10-o-Benzenoanthracene, 9,10-dihydro-(8CI)
- 9,10(1',2')Benzenoanthracene, 9,10dihydro
- 9,10oBenzenoanthracene, 9,10dihydro
-
- MDL: MFCD00003813
- インチ: 1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
- InChIKey: NGDCLPXRKSWRPY-UHFFFAOYSA-N
- ほほえんだ: C12([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 254.11000
- どういたいしつりょう: 254.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1180 (estimate)
- ゆうかいてん: 252-254 °C (lit.)
- ふってん: 371.8℃/760mmHg
- フラッシュポイント: 171.7°C
- 屈折率: 1.7040 (estimate)
- PSA: 0.00000
- LogP: 4.67380
- ようかいせい: 未確定
- マーカー: 9749
Tryptycene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S24/25
Tryptycene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥1077.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-10g |
Tryptycene |
477-75-8 | 98% | 10g |
¥201.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117617-10G |
Tryptycene |
477-75-8 | 10g |
¥3498.57 | 2023-12-10 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-25g |
Triptycene |
477-75-8 | ≥98% | 25g |
¥498.00 | 2024-07-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001221-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥545 | 2024-05-23 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-10g |
Triptycene |
477-75-8 | ≥98% | 10g |
¥204.00 | 2024-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-5g |
Tryptycene |
477-75-8 | 98% | 5g |
¥273.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥626.90 | 2023-08-31 | |
| eNovation Chemicals LLC | D697061-100g |
Triptycene |
477-75-8 | 95% | 100g |
$430 | 2024-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-5g |
Tryptycene |
477-75-8 | 98% | 5g |
¥134.90 | 2023-08-31 |
Tryptycene 関連文献
-
1. Substituent effects on the charge-transfer band shifts in 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones : further confirmation of the charge-transfer transition for a symmetry-forbidden charge-transfer interactionKimiaki Yamamura,Kazuhiro Nakasuji,Ichiro Murata,Satoshi Inagaki J. Chem. Soc. Chem. Commun. 1982 396
-
Rui Yang,Lin Xie,Nan Li,Pablo Froimowicz,Kan Zhang Polym. Chem. 2022 13 3639
-
Jennifer R. Wiegand,Zachary P. Smith,Qiang Liu,Christopher T. Patterson,Benny D. Freeman,Ruilan Guo J. Mater. Chem. A 2014 2 13309
-
Meng-Jie Gu,Yin-Feng Wang,Ying Han,Chuan-Feng Chen Org. Biomol. Chem. 2021 19 10047
-
5. Interchromophoric homoconjugation effect and intramolecular charge-transfer transition of the triptycene system containing a tetracyanoquinodimethane chromophoreNobuyuki Harada,Hisashi Uda,Kazuhiro Nakasuji,Ichiro Murata J. Chem. Soc. Perkin Trans. 2 1989 1449
477-75-8 (Tryptycene) 関連製品
- 613-31-0(9,10-Dihydroanthracene)
- 25321-09-9(1,2-Diisopropylbenzene)
- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:477-75-8)Tryptycene

清らかである:99%/99%
はかる:100g/500g
価格 ($):330.0/1497.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:477-75-8)TRIPTYCENE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ